N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is a tertiary amino compound and a member of pyridines.
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
CAS No.: 12656-98-3
Cat. No.: VC20867110
Molecular Formula: C16H20N2O
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12656-98-3 |
|---|---|
| Molecular Formula | C16H20N2O |
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide |
| Standard InChI | InChI=1S/C16H20N2O/c1-18(2,19)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 |
| Standard InChI Key | OBBDJQMNZLQVAZ-UHFFFAOYSA-N |
| SMILES | C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-] |
| Canonical SMILES | C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-] |
Introduction
Chemical Properties and Structure
Molecular Identification
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is characterized by specific molecular identifiers that distinguish it from related compounds. The compound's key identifying information is presented in Table 1.
Table 1: Molecular Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 12656-98-3 |
| Molecular Formula | C₁₆H₂₀N₂O |
| Molecular Weight | 256.34 g/mol |
| Classification | Tertiary amine oxide, Pyridine derivative |
The compound features a central propane backbone with specific functional groups attached, including a dimethylamine oxide group, a phenyl ring, and a pyridinyl substituent at position 2. This structural arrangement contributes to its unique chemical properties and biological activities.
Structural Characteristics
The molecular structure of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is defined by a three-carbon propane chain that connects the pyridin-2-yl and phenyl groups at the middle carbon, with the N,N-dimethylamine oxide group positioned at the terminal carbon. The presence of the N-oxide functional group significantly affects its physicochemical properties compared to the parent compound pheniramine.
The N-oxide group introduces polarity and hydrogen bond acceptor capabilities, which influences the compound's solubility, distribution coefficient, and interaction with biological targets. These structural features are integral to its pharmacological activity, particularly its ability to interact with histamine receptors.
Synthesis and Preparation
Synthetic Routes
The synthesis of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide typically involves oxidation of the tertiary amine nitrogen in pheniramine. Similar N-oxides of pharmaceutical agents can be synthesized using selective oxidizing agents that target the nitrogen atom in the side chain without affecting other functional groups .
One commonly employed method utilizes 3-chloroperoxybenzoic acid as the oxidizing agent. This approach has been successfully applied to synthesize various N-oxides of phenothiazine antipsychotic agents, suggesting its applicability to the preparation of pheniramine N-oxide as well . The reaction proceeds through controlled oxidation conditions that favor N-oxide formation while minimizing side reactions or over-oxidation.
Alternative Synthesis Methods
Alternative methods for N-oxide formation may include the use of hydrogen peroxide, which has been documented for the synthesis of N',S-dioxides of related compounds . The selection of an appropriate oxidizing agent and reaction conditions depends on the desired selectivity and yield of the target N-oxide.
Table 2: Comparison of Oxidizing Agents for N-oxide Synthesis
| Oxidizing Agent | Selectivity | Reaction Conditions | Notable Features |
|---|---|---|---|
| 3-Chloroperoxybenzoic acid | High selectivity for tertiary amines | Mild conditions, room temperature | Preferred for selective N-oxidation |
| Hydrogen peroxide | Moderate selectivity | Requires careful temperature control | Can lead to multiple oxidation products |
The synthesis of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide represents an important transformation in medicinal chemistry, as the N-oxide metabolite often exhibits distinct pharmacological properties compared to the parent compound.
Biological Activity and Pharmacological Properties
Mechanism of Action
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide functions primarily as an H1-receptor antagonist. Its biological activity stems from its ability to compete with histamine for binding sites on H1 receptors, thereby inhibiting histamine-mediated responses in target tissues. The presence of the pyridine ring in its structure enhances its interaction with biological targets, contributing to its efficacy.
The compound's N-oxide group modifies the electron distribution and hydrogen-bonding capabilities compared to the parent compound pheniramine, potentially altering its receptor binding affinity and pharmacokinetic properties. This structural modification may influence the compound's ability to cross biological membranes and access central nervous system receptors.
Pharmacological Effects
As an antihistamine derivative, N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is expected to exhibit effects similar to other first-generation antihistamines. These typically include the alleviation of allergic symptoms such as itching, swelling, and inflammatory responses mediated by histamine.
The parent compound, pheniramine, belongs to the alkylamine class of first-generation antihistamines, related to brompheniramine and chlorpheniramine . These compounds are known for their anticholinergic and sedative properties in addition to their antihistaminic effects. The N-oxide metabolite may share some of these properties while potentially exhibiting a modified pharmacological profile.
Comparative Analysis with Related Compounds
To better understand the pharmacological profile of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide, it is valuable to compare it with related compounds. Table 3 presents a comparison with structurally similar compounds.
Table 3: Comparative Analysis of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide and Related Compounds
| Compound | Chemical Formula | Key Structural Difference | Notable Pharmacological Properties |
|---|---|---|---|
| N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide | C₁₆H₂₀N₂O | N-oxide group present | H1-receptor antagonist, potentially modified CNS penetration |
| Pheniramine | C₁₆H₂₀N₂ | No N-oxide group | First-generation antihistamine, significant CNS effects |
| (3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | C₁₆H₁₉ClN₂O | Addition of chloro group on phenyl ring | Modified receptor binding profile |
The chlorinated derivative (3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide (CAS: 142494-45-9) represents a structural analog with potentially different pharmacokinetic and pharmacodynamic properties due to the presence of the chloro substituent on the phenyl ring .
Research Applications
Role in Drug Metabolism Studies
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide serves as an important metabolite in understanding the biotransformation pathways of pheniramine. Drug metabolism studies often investigate N-oxide formation as a significant phase I metabolic pathway for compounds containing tertiary amine groups.
The identification of Pheniramine-N-oxide as a transformation product of pheniramine highlights its relevance in drug metabolism research . Studying these metabolites provides insights into the pharmacokinetic properties, bioavailability, and potential active metabolites of antihistamine drugs.
Structure-Activity Relationship Studies
Researchers can utilize N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide to explore the impact of increasing polarity and hydrogen-bonding capabilities on antihistaminic activity, potentially leading to the development of novel antihistamines with improved properties.
Antioxidant Properties Investigation
Studies on related compounds suggest potential antioxidant properties that may be relevant to N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide. Research on pheniramine maleate has demonstrated antioxidant effects against ischemia-reperfusion damage and support for tissue recovery . While these findings pertain to the maleate salt of the parent compound, they suggest potential avenues for investigating similar properties in the N-oxide derivative.
Analytical Characterization
Spectroscopic Analysis
The structural confirmation and purity assessment of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide typically involve various spectroscopic techniques. Spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm its molecular structure and analyze vibrational modes.
NMR spectroscopy is particularly valuable for identifying the N-oxide functionality, with characteristic chemical shifts that distinguish it from the parent tertiary amine. Mass spectrometry provides additional confirmation of molecular weight and fragmentation patterns characteristic of the N-oxide structure.
Chromatographic Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are essential for the quantitative analysis and purity determination of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide. These methods enable the separation and identification of the compound from related substances, including the parent compound and other metabolites.
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